Methyl 4-(thiophen-2-yl)benzoate

Photophysics Fluorescent Probes ESIPT Materials

Methyl 4-(thiophen-2-yl)benzoate is a heteroaryl aromatic ester featuring a thiophene ring at the para‑position of a methyl benzoate core. It is primarily employed as a building block in pharmaceutical research and materials science.

Molecular Formula C12H10O2S
Molecular Weight 218.27 g/mol
CAS No. 17595-86-7
Cat. No. B103286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(thiophen-2-yl)benzoate
CAS17595-86-7
Molecular FormulaC12H10O2S
Molecular Weight218.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=CC=CS2
InChIInChI=1S/C12H10O2S/c1-14-12(13)10-6-4-9(5-7-10)11-3-2-8-15-11/h2-8H,1H3
InChIKeyKQKUJLJBJZNZIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(thiophen-2-yl)benzoate (CAS 17595-86-7) – Core Chemical Properties and Procurement Baseline


Methyl 4-(thiophen-2-yl)benzoate is a heteroaryl aromatic ester featuring a thiophene ring at the para‑position of a methyl benzoate core. It is primarily employed as a building block in pharmaceutical research and materials science. The compound is characterized by a molecular formula of C12H10O2S, a molecular weight of 218.27 g/mol, a logP of approximately 3.2–3.4, a melting point of 138–141 °C (lit.), and a boiling point of 334.5 °C at 760 mmHg [1]. The compound is typically synthesized via Suzuki‑Miyaura cross‑coupling of 2‑thienylboronic acid with methyl 4‑bromobenzoate .

Why Methyl 4-(thiophen-2-yl)benzoate Cannot Be Replaced by Other Heteroaryl Benzoate Esters


Methyl 4-(thiophen-2-yl)benzoate cannot be simply substituted with its furan, pyridine, or thiophene‑3‑yl analogs due to fundamentally different electronic and steric properties that dictate both photophysical behavior and synthetic efficiency. The sulfur atom in the 2‑thienyl moiety imparts unique electron‑donating/accepting character, resulting in distinct excited‑state proton transfer (ESIPT) emission and quantum yield signatures relative to nitrogen‑ or oxygen‑containing heterocycles [1]. Moreover, the regiochemistry of the thiophene linkage (2‑position vs 3‑position) critically influences the compound’s melting point and solid‑state properties, which directly impacts handling, formulation, and purification workflows .

Quantitative Evidence Differentiating Methyl 4-(thiophen-2-yl)benzoate from Closest Analogs


Divergent Photophysical Behavior: Thiophene (S) vs. Pyridine (N) in Salicylate Derivatives

In a direct head‑to‑head study of methyl salicylate derivatives, methyl 2‑hydroxy‑4‑(thiophen‑2‑yl)benzoate (MHTB) exhibited significantly reduced blue emission intensity compared to its pyridine‑containing analog (MHPB) [1]. The thiophene‑modified derivative showed quenched luminescence, while the pyridine‑modified derivative retained strong dual emission bands at 380 nm and 450 nm [1].

Photophysics Fluorescent Probes ESIPT Materials

Synthetic Accessibility: Demonstrated 65% Yield via Suzuki‑Miyaura Coupling

The target compound is readily accessible via a palladium‑catalyzed Suzuki‑Miyaura cross‑coupling between thiophene‑2‑boronic acid and methyl 4‑bromobenzoate, achieving a 65% isolated yield after column chromatography . This yield serves as a baseline for process optimization, though class‑level inference suggests that yields can vary significantly depending on the specific heteroaryl boronic acid and reaction conditions employed [1].

Organic Synthesis Cross‑Coupling Process Chemistry

Regioisomeric Differentiation: 2‑Thienyl vs. 3‑Thienyl Substitution Alters Melting Point

The melting point of methyl 4‑(thiophen‑2‑yl)benzoate is reported as 138–141 °C (lit.) . In contrast, its 3‑thienyl regioisomer, methyl 4‑(thiophen‑3‑yl)benzoate, exhibits a significantly higher melting point of 160–164 °C . This 20‑23 °C difference is a direct consequence of the altered molecular packing imparted by the substitution position on the thiophene ring.

Solid‑State Properties Crystallization Purification

Electronic Structure Impact: Thiophene's Dual Donor/Acceptor Character Modulates Optoelectronic Properties

Class‑level studies on thiophene‑containing systems demonstrate that the thiophene ring can act as either a weak electron donor or a weak electron acceptor depending on the nature of the para‑substituent on the attached phenyl ring [1]. This ambivalent electronic character differentiates thiophene‑based building blocks from purely aromatic phenyl analogs and heterocycles like furan (oxygen) or pyridine (nitrogen) that exhibit more fixed electronic roles.

Optoelectronics Charge Transport Organic Semiconductors

Validated Application Scenarios for Methyl 4-(thiophen-2-yl)benzoate Based on Quantitative Evidence


Synthesis of Fluorescent Probes and ESIPT‑Active Materials – Leveraging Quenched Emission Behavior

Researchers aiming to develop fluorescent probes where strong dual‑band emission is undesirable should select methyl 4‑(thiophen‑2‑yl)benzoate as a core building block. As demonstrated in direct comparative studies, the thiophene‑modified salicylate derivative exhibits significantly reduced blue emission intensity compared to its pyridine‑based analog, providing a 'dark' state that can be exploited in turn‑on fluorescence sensors or background‑free imaging agents [1].

Scalable Synthesis of Heteroaryl Biaryl Intermediates – Benchmarking Suzuki Coupling Efficiency

Process chemists planning a Suzuki‑Miyaura cross‑coupling step can use the demonstrated 65% isolated yield of methyl 4‑(thiophen‑2‑yl)benzoate as a reliable benchmark for cost and timeline projections [1]. This yield, obtained under standard conditions with commercially available starting materials, provides a realistic expectation for further optimization and scale‑up, unlike analogs with less established synthetic precedents.

Crystallization and Formulation Development – Exploiting Lower Melting Point for Process Efficiency

In solid‑state formulation or purification development, the lower melting point of the 2‑thienyl derivative (138–141 °C) compared to its 3‑thienyl regioisomer (160–164 °C) simplifies recrystallization workflows and reduces energy input during processing [1]. This property makes methyl 4‑(thiophen‑2‑yl)benzoate a more practical choice for projects requiring multiple purification cycles or temperature‑sensitive handling.

Organic Electronics and Nonlinear Optical (NLO) Materials – Harnessing Tunable Donor/Acceptor Character

Materials scientists designing organic semiconductors or NLO chromophores can exploit the unique ambivalent electronic character of the thiophene moiety in methyl 4‑(thiophen‑2‑yl)benzoate. Unlike phenyl‑only or furan‑based building blocks, the thiophene ring can be tuned to act as either an electron donor or acceptor depending on the appended substituents, enabling fine control over HOMO‑LUMO gaps and hyperpolarizability (β) for specific optoelectronic applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(thiophen-2-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.